molecular formula C15H15Cl2N3O3S B2517808 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2194846-71-2

2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2517808
CAS No.: 2194846-71-2
M. Wt: 388.26
InChI Key: KFRCVKVQYPPZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the phenoxy intermediate: The reaction between 2,4-dichlorophenol and an appropriate alkylating agent under basic conditions.

    Introduction of the piperidine moiety: The phenoxy intermediate is reacted with a piperidine derivative, often under acidic or basic conditions.

    Formation of the thiadiazole ring: The final step involves the cyclization of the intermediate with a thiadiazole precursor, typically under reflux conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including as anti-inflammatory or analgesic agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.

    1-(2,4-dichlorophenoxy)-3-(1,3,4-thiadiazol-2-yl)propan-2-one:

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-10-1-2-13(12(17)7-10)22-8-14(21)20-5-3-11(4-6-20)23-15-19-18-9-24-15/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRCVKVQYPPZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.